molecular formula C9H10O4 B12808984 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- CAS No. 78186-60-4

1,3-Benzodioxole, 5,6-DI(hydroxymethyl)-

Cat. No.: B12808984
CAS No.: 78186-60-4
M. Wt: 182.17 g/mol
InChI Key: HYLFQYKSYQWDOA-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 5,6-DI(hydroxymethyl)-, also known as 5,6-Di(hydroxymethyl)-1,3-benzodioxole, is a heterocyclic organic compound. It consists of a benzene ring fused with a dioxole ring, with two hydroxymethyl groups attached at the 5 and 6 positions. This compound is known for its unique structural and chemical properties, making it significant in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- can be synthesized from catechol with disubstituted halomethanes. The reaction typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where methanol acts as the methylene source .

Industrial Production Methods: Industrial production methods for 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- often involve the use of efficient catalysts like HY zeolite for acetalization and ketalization reactions. These methods ensure high conversion and selectivity under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed:

Scientific Research Applications

1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- involves its interaction with molecular targets and pathways. For instance, derivatives of this compound have been shown to act as potent auxin receptor agonists, promoting root growth in plants. The compound enhances root-related signaling responses by binding to the auxin receptor TIR1, leading to the activation of auxin response reporters and down-regulation of root growth-inhibiting genes .

Comparison with Similar Compounds

Uniqueness: 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- is unique due to the presence of hydroxymethyl groups at the 5 and 6 positions, which significantly enhance its reactivity and versatility in chemical syntheses. This structural feature allows for a variety of derivatives to be formed, expanding its utility in different chemical applications .

Properties

CAS No.

78186-60-4

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

[6-(hydroxymethyl)-1,3-benzodioxol-5-yl]methanol

InChI

InChI=1S/C9H10O4/c10-3-6-1-8-9(13-5-12-8)2-7(6)4-11/h1-2,10-11H,3-5H2

InChI Key

HYLFQYKSYQWDOA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CO)CO

Origin of Product

United States

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